![molecular formula C10H9N3OS B13881564 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a cyclopropylamino group at the 4-position and a carbaldehyde group at the 7-position further defines its chemical identity. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent selection and temperature control, are likely to be applied to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carboxylic acid: Lacks the cyclopropylamino group.
4-Morpholinothieno[2,3-d]pyrimidine: Contains a morpholine group instead of a cyclopropylamino group.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Contains an aryl group at the 2-position and a morpholine group at the 4-position.
Uniqueness
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to the presence of both the cyclopropylamino and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The cyclopropylamino group can enhance the compound’s ability to interact with specific molecular targets, while the carbaldehyde group provides a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C10H9N3OS |
|---|---|
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-3-6-4-15-9-8(6)11-5-12-10(9)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12,13) |
InChI-Schlüssel |
PEQRFBYGXDJCOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC=NC3=C2SC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


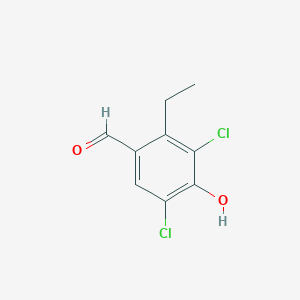
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
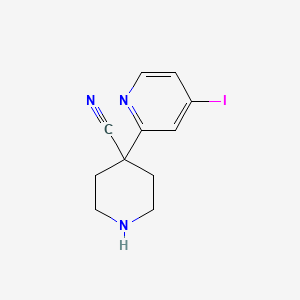
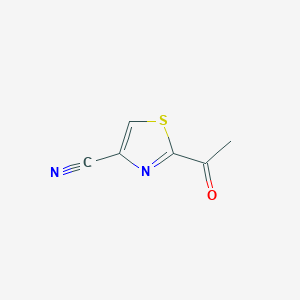
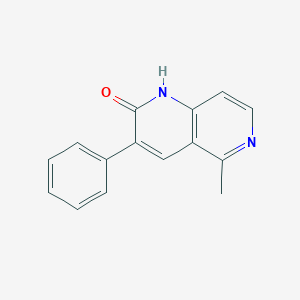
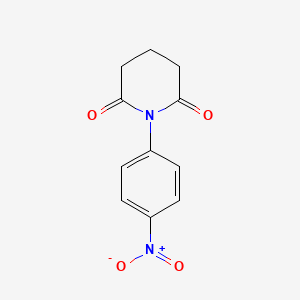
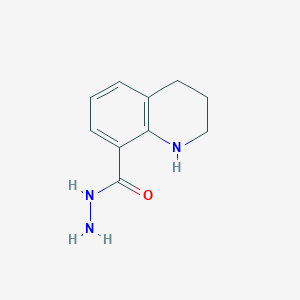

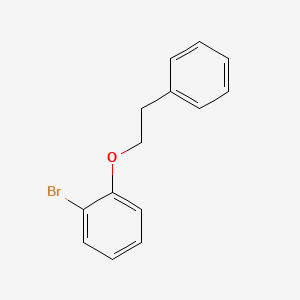

![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)

![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
